molecular formula C13H13FO3 B14196222 Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate CAS No. 923026-22-6

Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate

Cat. No.: B14196222
CAS No.: 923026-22-6
M. Wt: 236.24 g/mol
InChI Key: NCDLLUKECMMPES-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate is an organic compound characterized by the presence of an ethyl ester group, a fluorophenyl group, and a prop-2-yn-1-yl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in ethanol for ester hydrolysis.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alcohols and other derivatives.

Scientific Research Applications

Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    4-Fluorophenylacetylene: Shares the fluorophenyl and alkyne groups but lacks the ester linkage.

Uniqueness

Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

923026-22-6

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)prop-2-ynoxy]acetate

InChI

InChI=1S/C13H13FO3/c1-2-17-13(15)10-16-9-3-4-11-5-7-12(14)8-6-11/h5-8H,2,9-10H2,1H3

InChI Key

NCDLLUKECMMPES-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC#CC1=CC=C(C=C1)F

Origin of Product

United States

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